4-(4-Phenylbutyl)benzene-1,2-diol
Description
Properties
CAS No. |
119189-32-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(4-phenylbutyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2 |
InChI Key |
PEMMCHVJDAVCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
4-(4-Phenylbutyl)benzene-1,2-diol (C₁₆H₁₈O₂; MW 242.31 g/mol) features a benzene ring with hydroxyl groups at positions 1 and 2 and a 4-phenylbutyl chain at position 4. The IUPAC name, this compound, reflects this substitution pattern. Key identifiers include:
The compound’s ortho-dihydroxy configuration and hydrophobic side chain influence its physicochemical behavior, including solubility and hydrogen-bonding capacity.
Ortho-Directed Alkylation via Boronate Ester Intermediates
Boronate-Mediated Alkylation Strategy
The most well-documented synthesis involves ortho-specific alkylation using 1,3,2-benzodioxaborin intermediates. This method leverages phenylboronic acid to form a directing group, enabling regioselective alkylation at the ortho position relative to the hydroxyl group.
General Procedure A: Formation of 2-Phenyl-4-(4-phenylbutyl)-1,3,2-benzodioxaborin
A mixture of phenol (10 mmol), phenylboronic acid (12 mmol), 4-phenylbutyraldehyde (15 mmol), and trichloroacetic acid (0.5 g) in toluene undergoes reflux for 20 h with azeotropic water removal. Chromatographic purification (5% ethyl acetate/hexane) yields the boronate ester (50%, m.p. 78–79°C).
Reaction Conditions :
| Component | Quantity | Role |
|---|---|---|
| Phenol | 0.941 g | Substrate |
| Phenylboronic acid | 1.46 g | Boronate director |
| 4-Phenylbutyraldehyde | 2.22 g | Alkylating agent |
| Trichloroacetic acid | 0.5 g | Lewis acid catalyst |
General Procedure B: Boronate Cleavage to Yield Alkylated Phenol
The boronate ester (1 mmol) is treated with anhydrous AlCl₃ (3 mmol) and tert-butylamine borane (6 mmol) in dichloromethane at 0°C. After 20 h, acidic workup and chromatography yield 2-(4-phenylbutyl)phenol (95%).
Critical Step : The borane reductant selectively cleaves the B–O bond without disturbing the alkyl chain.
Adaptation for Catechol Derivatives
To synthesize this compound, the above method requires modification:
- Protection of One Hydroxyl Group : Catechol is mono-protected (e.g., as a methyl ether) to direct boronate formation.
- Boronate Ester Formation : The free hydroxyl reacts with phenylboronic acid, directing alkylation to the ortho position.
- Deprotection : Removal of the protecting group restores the diol functionality.
Challenges :
- Competing alkylation at multiple positions due to catechol’s high reactivity.
- Steric hindrance from the 4-phenylbutyl chain during boronate cleavage.
Alternative Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Applications and Pharmacological Relevance
This compound shares structural motifs with GluN2B NMDA receptor antagonists like WMS-1410. The diol’s hydroxyl groups mediate hydrogen bonding with receptor residues, while the 4-phenylbutyl chain enhances hydrophobic interactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, CrO3, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Catechol Derivatives
Catechol derivatives are often modified at the 4-position to tune their properties. Key structural analogues include:
Table 1: Structural and Functional Comparison
Functional Differences Based on Substituents
Fluorescent Probes
- SB-11 and SB-14 (naphthyl-vinyl substituents) exhibit extended fluorescence lifetimes and conformational discrimination in amyloid fibril studies. Their emission maxima shift >100 nm upon binding to native vs. misfolded TTR, enabling real-time monitoring of protein aggregation .
- This compound lacks direct fluorescence data but shares a bulky aromatic substituent that may enhance binding to hydrophobic protein pockets.
Enzyme Inhibition
- 4-(4-Hydroxyphenethyl)benzene-1,2-diol acts as a competitive urease inhibitor, outperforming many analogues due to its hydroxyphenethyl group, which likely forms hydrogen bonds with the enzyme’s active site .
- Bromophenols (e.g., 4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol) show dual inhibition of CA and AChE, attributed to halogen-induced electronic effects enhancing interactions with catalytic residues .
Antimicrobial and Antifungal Activity
- Alkoxy-substituted catechols (4-BDO, 7-BDO) demonstrate alkyl chain-dependent antimicrobial activity. For example, 7-BDO (heptyloxy) shows superior efficacy against Xanthomonas citri, a citrus canker pathogen, compared to shorter-chain analogues .
- Chlorinated derivatives (e.g., 3-(3,5-dichlorophenyl)benzene-1,2-diol) exhibit structural stability via O–H···Cl interactions, though their bioactivity remains underexplored .
Q & A
Q. How can structural discrepancies in synthetic 4-(4-Phenylbutyl)benzene-1,2-diol derivatives be resolved?
- Methodological Answer : Discrepancies often arise from stereoisomerism or regiochemical variations. For example, cis/trans isomers in stilbene derivatives were distinguished via 2D-NMR (NOESY) and MS/MS fragmentation patterns . Computational modeling (DFT) can predict stable conformers and compare with experimental NMR shifts .
Q. What experimental strategies assess the genotoxic potential of benzene-1,2-diol derivatives?
- Methodological Answer :
- In vitro : Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations.
- In vivo : Micronucleus assay in rodent bone marrow. Oral administration (10–100 mg/kg) followed by bone marrow extraction and Giemsa staining quantifies chromosomal damage .
Q. How do degradation pathways of this compound under oxidative conditions inform stability studies?
- Methodological Answer : Simulate degradation using UV/H2O2 or UV/TiO2 systems. Analyze intermediates via LC-MS (e.g., [M-H]⁻ ions for hydroxylated products). Key intermediates include:
Q. What methodologies elucidate receptor-binding interactions of this compound in adrenergic systems?
- Methodological Answer :
- Radioligand Binding Assays : Use 3H-labeled epinephrine or norepinephrine in competitive binding studies with transfected HEK293 cells expressing α/β-adrenoceptors. Calculate Ki values via Cheng-Prusoff equation .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking (e.g., β2-adrenoceptor PDB: 2RH1) to identify key hydrogen bonds with Ser203/Ser207 residues .
Q. How can Schiff base metal complexes of this compound enhance catalytic or therapeutic applications?
- Methodological Answer : Condense the diol with aldehydes (e.g., 2-hydroxybenzaldehyde) to form Schiff bases. Complex with Pt(IV) or Pd(II) salts in ethanol under reflux. Characterize via UV-vis (d-d transitions at 400–500 nm) and cyclic voltammetry to assess redox activity. Test antimicrobial efficacy via MIC assays against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
